Cas no 79069-13-9 (Boc-L-alaninol)

Boc-L-alaninol structure
Boc-L-alaninol structure
상품 이름:Boc-L-alaninol
CAS 번호:79069-13-9
MF:C8H17NO3
메가와트:175.225482702255
MDL:MFCD00043121
CID:60049
PubChem ID:7023103

Boc-L-alaninol 화학적 및 물리적 성질

이름 및 식별자

    • Boc-L-Alaninol
    • N-Boc-L-alaninol
    • (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol,
    • Butoxycarbonylalaninol
    • Boc-Ala-ol~(S)-2-(Boc-amino)-1-propanol~N-(tert-Butoxycarbonyl)-L-alaninol
    • N-FMOC-L-alaninol
    • (S)-2-(Boc-amino)-1-propanol
    • N-(tert-Butoxycarbonyl)-L-alaninol
    • (S)-2-(Tert-Butoxycarbonylamino)-1-Propanol
    • (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
    • Boc-Alaninol
    • Boc-Ala-ol
    • N-tert-Butoxycarbonyl-L-alaninol
    • tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate
    • PDAFIZPRSXHMCO-LURJTMIESA-N
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-1-propanol
    • tert-Butyl [(2S)-1-hydroxypropan-2-yl]carbamate
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • (S
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-methylethyl]carbamate (ACI)
    • Carbamic acid, (2-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((1S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • ((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • (1S)-N-(tert-Butoxycarbonyl)-1-methyl-2-hydroxyethylamine
    • (S)-2-((tert-Butoxycarbonyl)amino)propanol
    • (S)-2-(N-tert-Butoxycarbonylamino)propan-1-ol
    • (S)-2-t-Butoxycarbonylaminopropan-1-ol
    • (S)-2-tert-Butoxycarbonylamino-1-propanol
    • (S)-N-Boc-2-aminopropan-1-ol
    • (S)-N-Boc-alaninol
    • 1,1-Dimethylethyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • N-((S)-2-Hydroxy-1-methylethyl)carbamic acid tert-butyl ester
    • tert-Butyl ((1S)-2-hydroxy-1-methylethyl)carbamate
    • tert-Butyl ((2S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl ((S)-1-hydroxypropan-2-yl)carbamate
    • tert-Butyl N-((S)-1-hydroxypropan-2-yl)carbamate
    • Boc-L-alaninol
    • MDL: MFCD00043121
    • 인치: 1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1
    • InChIKey: PDAFIZPRSXHMCO-LURJTMIESA-N
    • 미소: O(C(N[C@@H](C)CO)=O)C(C)(C)C
    • BRN: 3648840

계산된 속성

  • 정밀분자량: 175.12100
  • 동위원소 질량: 175.120843
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 151
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 2
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 58.6

실험적 성질

  • 색과 성상: 백색 가루.
  • 밀도: 1.0250
  • 융해점: 57.0 to 61.0 deg-C
  • 비등점: 276.4°C at 760 mmHg
  • 플래시 포인트: 121℃
  • 굴절률: -8.6 ° (C=1.2, MeOH)
  • PSA: 58.56000
  • LogP: 1.28280
  • 용해성: 아직 확정되지 않았습니다.
  • 광학 활성: [α]20/D −11°, c = 1 in chloroform
  • 비선광도: -11 º (c=1, chloroform)

Boc-L-alaninol 보안 정보

Boc-L-alaninol 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Boc-L-alaninol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-156990-10.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
10g
$38.0 2023-05-24
Enamine
EN300-156990-50.0g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
50g
$83.0 2023-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117126-500g
Boc-L-alaninol
79069-13-9 98%
500g
¥1354.90 2023-09-04
Enamine
EN300-156990-0.05g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
0.05g
$19.0 2023-05-24
Enamine
EN300-156990-2.5g
tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate
79069-13-9 95%
2.5g
$29.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-25g
Boc-L-Alaninol
79069-13-9
25g
¥106.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N81640-100g
Boc-L-Alaninol
79069-13-9
100g
¥426.0 2021-09-08
Fluorochem
045512-5g
S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
79069-13-9 98%
5g
£11.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011520-25g
Boc-L-alaninol
79069-13-9 97%
25g
¥57 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1953-1G
N-(tert-Butoxycarbonyl)-L-alaninol
79069-13-9 >98.0%(GC)(N)
1g
¥80.00 2024-04-15

Boc-L-alaninol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 Solvents: 1,4-Dioxane ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 8, rt
참조
Aplyronine A, a potent antitumor macrolide of marine origin, and the congeners aplyronines B and C: isolation, structures, and bioactivities
Ojika, Makoto; Kigoshi, Hideo; Yoshida, Yoshifumi; Ishigaki, Takeshi; Nisiwaki, Masanori; et al, Tetrahedron, 2007, 63(15), 3138-3167

합성회로 2

반응 조건
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C → rt; 6 h, rt
참조
Enantioselective synthesis of the side-chain acid of homoharringtonine and harringtonine from the same γ-butyrolactone intermediate
Sun, Moran; Li, Yinchao; Shi, Xiufang; Niu, Changling; Yang, Hua, ARKIVOC (Gainesville, 2016, (4), 172-183

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
참조
Novel Analogues of Istaroxime, a Potent Inhibitor of Na+,K+-ATPase: Synthesis and Structure-Activity Relationship
Gobbini, Mauro; Armaroli, Silvia; Banfi, Leonardo; Benicchio, Alessandra; Carzana, Giulio; et al, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608

합성회로 4

반응 조건
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt
참조
Synthesis of α-(R)-/γ-(S)-dimethyl substituted peptide nucleic acid submonomer using Mitsunobu reaction
Abdelbaky, Ahmed S.; Prokhorov, Ivan A.; Smirnov, Igor P.; Koroleva, Kristina M.; Shvets, Vitaliy I.; et al, Letters in Organic Chemistry, 2019, 16(5), 437-446

합성회로 5

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  30 min, rt
참조
New Building Block for Polyhydroxylated Piperidine: Total Synthesis of 1,6-Dideoxynojirimycin
Rengasamy, Rajesh; Curtis-Long, Marcus J.; Seo, Woo Duck; Jeong, Seong Hun; Jeong, Ill-Yun; et al, Journal of Organic Chemistry, 2008, 73(7), 2898-2901

합성회로 6

반응 조건
1.1 Catalysts: Tungstate ;  5 min, rt
참조
Sulfated tungstate: A highly efficient, recyclable and ecofriendly catalyst for chemoselective N-tert butyloxycarbonylation of amines under the solvent-free conditions
Ingale, Ajit P. ; Shinde, Sandeep V. ; Thorat, Nitin M., Synthetic Communications, 2021, 51(16), 2528-2543

합성회로 7

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 65 °C; 1 h, 65 °C
참조
Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains
Kondaparla, Srinivasarao; Soni, Awakash; Manhas, Ashan; Srivastava, Kumkum; Puri, Sunil K.; et al, RSC Advances, 2016, 6(107), 105676-105689

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
참조
Discovery of a novel chemotype of potent human ENaC blockers using a bioisostere approach. Part 2: α-Branched quaternary amines
Hunt, Thomas; Atherton-Watson, Hazel C.; Collingwood, Stephen P.; Coote, Kevin J.; Czarnecki, Sarah; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2877-2879

합성회로 9

반응 조건
1.1 3 min, rt
참조
Ultrasound promoted environmentally benign, highly efficient, and chemoselective N-tert-butyloxycarbonylation of amines by reusable sulfated polyborate
Pise, Ashok A. ; Ingale, Ajit P. ; Dalvi, Navnath R., Synthetic Communications, 2021, 51(24), 3768-3780

합성회로 10

반응 조건
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
참조
Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines
Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

합성회로 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  24 h, rt
참조
L-Glutamic acid and L-alanine derivatives as building blocks for the synthesis of a chiral monomer precursor of AABB-type polyamide
Gomez, Romina V.; Orgueira, Hernan A.; Varela, Oscar, ARKIVOC (Gainesville, 2003, (10), 201-208

합성회로 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1.5 h, rt
참조
Enantiopure 1,4-Benzoxazines via 1,2-Cyclic Sulfamidates. Synthesis of Levofloxacin
Bower, John F.; Szeto, Peter; Gallagher, Timothy, Organic Letters, 2007, 9(17), 3283-3286

합성회로 13

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
참조
Novel enantioselective fluorescent sensors for malate anion based on acridine
Li, Qian; Xu, Kuoxi ; Song, Pan; Dai, Yanpeng; Yang, Li; et al, Dyes and Pigments, 2014, 109, 169-174

Boc-L-alaninol Raw materials

Boc-L-alaninol Preparation Products

Boc-L-alaninol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:79069-13-9)Boc-L-alaninol
주문 번호:A839569
인벤토리 상태:in Stock/in Stock
재다:500g/1kg
순결:99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:46
가격 ($):204.0/384.0

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79069-13-9)N-tert-Butoxycarbonyl-L-alaninol
5710511
순결:98%
재다:Company Customization
가격 ($):문의
Zhejiang Brunova Technology Co., Ltd.
(CAS:79069-13-9)N-Boc-L-Alaninol
ZJBN028
순결:99%
재다:1g
가격 ($):문의